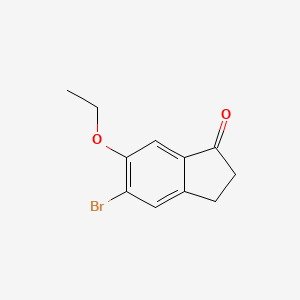

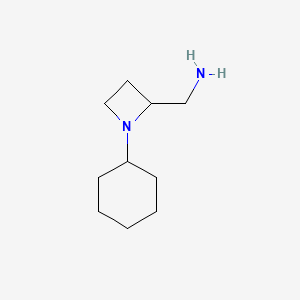

![molecular formula C19H26N2O2 B2642667 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide CAS No. 688353-03-9](/img/structure/B2642667.png)

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide, also known as DMQEEB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antiviral Applications

The compound and its derivatives have been explored for potential antiviral properties. Elzahabi (2017) synthesized various novel quinoxaline compounds, including derivatives of the compound , and tested them for antiviral activity against viruses such as HCV, HBV, HSV-1, and HCMV. Two of these compounds demonstrated potent activity against HCMV, with lower IC50 values compared to the control drug, ganciclovir, and exhibited low cytotoxicity, indicating high selectivity (Elzahabi, 2017).

Fluorescent Chemosensor for Zn2+

Kim et al. (2016) developed a "off-on fluorescence type" chemosensor using a derivative of the compound, which showed a significant fluorescence enhancement in the presence of Zn2+ in aqueous solutions. The chemosensor could detect and quantify Zn2+ in water samples, distinguishing it from Cd2+. The binding properties with Zn2+ ions were investigated using various techniques, indicating its potential utility in detecting Zn2+ in environmental and biological samples (Kim et al., 2016).

Cytotoxic Activity in Cancer Research

In the context of cancer research, Deady et al. (2003) studied carboxamide derivatives of benzo[b][1,6]naphthyridines, including derivatives of the compound in focus, for their growth inhibitory properties against various cancer cell lines. The compounds exhibited potent cytotoxicity, with some showing IC50 values less than 10 nM. The efficacy of these compounds was also tested in vivo against colon tumors in mice, showing promising results (Deady et al., 2003).

Corrosion Inhibition

Zarrouk et al. (2014) investigated the potential of quinoxaline compounds as corrosion inhibitors for copper in nitric acid media. Quantum chemical calculations were performed to determine the relationship between molecular structure and inhibition efficiency. The study found a consistency between theoretical results and experimental data, suggesting the applicability of these compounds in corrosion inhibition (Zarrouk et al., 2014).

Antibacterial Applications

In the field of antibacterial research, Dizman et al. (2005) synthesized a novel methacrylate monomer containing a quinolone moiety and investigated its antibacterial activities against Staphylococcus aureus and Escherichia coli. The study found excellent antibacterial activities of the synthesized monomer, homopolymer, and copolymer against these bacteria (Dizman et al., 2005).

properties

IUPAC Name |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c1-5-14(6-2)18(22)20-8-7-15-11-16-9-12(3)13(4)10-17(16)21-19(15)23/h9-11,14H,5-8H2,1-4H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZSKFCASGUTAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NCCC1=CC2=C(C=C(C(=C2)C)C)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethylbutanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-bromo-3-(3-chloro-4-methoxyphenyl)-3-oxopropyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2642599.png)

![N-benzyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2642602.png)

![4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine](/img/structure/B2642604.png)

![N-(3-fluoro-4-methoxybenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2642606.png)

![3-(2,6-Dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2642607.png)